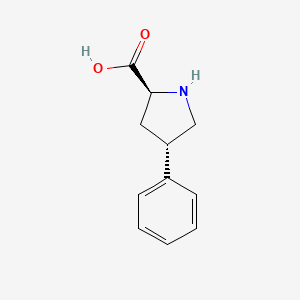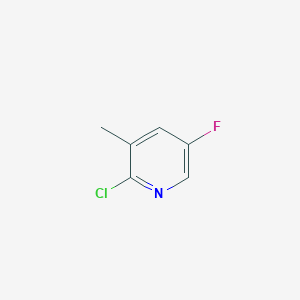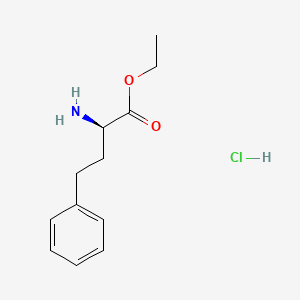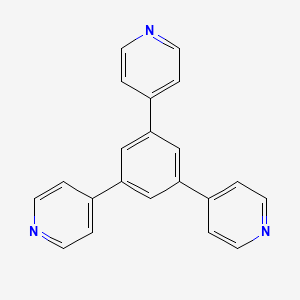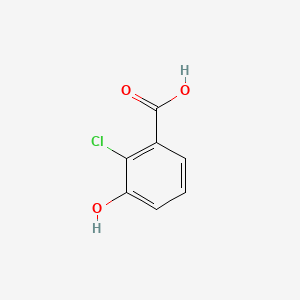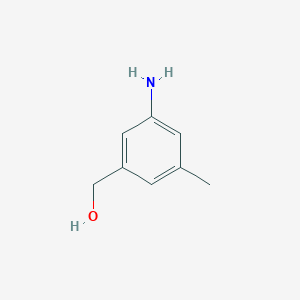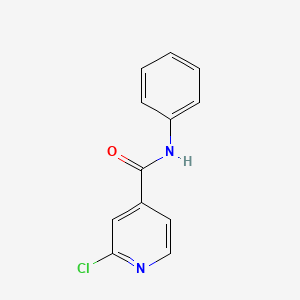
2-Chloro-N-phenylisonicotinamide
Overview
Description
2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .Physical And Chemical Properties Analysis
2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .Scientific Research Applications
Antibacterial Properties
2-Chloro-N-phenylisonicotinamide has been studied for its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound’s ability to inhibit bacterial growth and biofilm formation makes it a potential candidate for treating bacterial infections .
Antibiofilm Activity
The antibiofilm properties of 2-Chloro-N-phenylisonicotinamide are significant in the fight against drug-resistant pathogens. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. This compound’s ability to disrupt biofilm formation can enhance the effectiveness of existing antibacterial treatments .
Antifungal Applications
This compound has shown promising results in inhibiting the growth of fluconazole-resistant Candida species. Its antifungal activity, evaluated through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays, suggests potential use in treating fungal infections .
Computational Chemistry
In silico studies using computational chemistry techniques like molecular docking and dynamics have been conducted to understand the interaction of 2-Chloro-N-phenylisonicotinamide with fungal pathogens at the molecular level. These studies help predict the efficacy of the compound before in vitro or in vivo testing .
Drug Resistance Research
2-Chloro-N-phenylisonicotinamide is valuable in studying mechanisms of drug resistance, especially in fungal pathogens. By understanding how this compound overcomes resistance, researchers can develop strategies to combat resistant strains of fungi .
Synergistic Drug Interactions
Research into the interactions between 2-Chloro-N-phenylisonicotinamide and other antifungal drugs like amphotericin B and fluconazole is crucial. Although antagonism has been observed, these studies are essential for developing combination therapies .
Molecular Structure Analysis
The electronic properties of 2-Chloro-N-phenylisonicotinamide, such as HOMO/LUMO contour plots and MEP maps, have been examined. Understanding these properties is important for designing new derivatives with enhanced biological activity .
Pharmaceutical Development
Lastly, the compound’s broad range of biological activities makes it a potential starting point for the development of new pharmaceuticals. Its role in preventing and treating various conditions could be pivotal in future drug development efforts .
Safety and Hazards
The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .
Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .
properties
IUPAC Name |
2-chloro-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXNWGTCKPZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567864 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenylisonicotinamide | |
CAS RN |
80194-83-8 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)


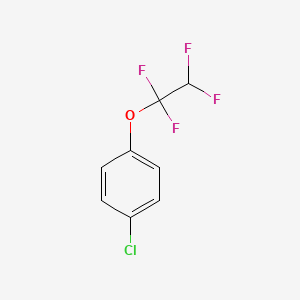
![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)

